4-Methylenepiperidine hydrochloride

Catalog No.
S806787
CAS No.
144230-50-2
M.F
C6H12ClN
M. Wt
133.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylenepiperidine hydrochloride

CAS Number

144230-50-2

Product Name

4-Methylenepiperidine hydrochloride

IUPAC Name

4-methylidenepiperidine;hydrochloride

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

InChI

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H

InChI Key

XGMSENVPQPNOHF-UHFFFAOYSA-N

SMILES

C=C1CCNCC1.Cl

Canonical SMILES

C=C1CCNCC1.Cl

Precursor in Medicinal Chemistry

4-Methylenepiperidine hydrochloride finds its most prominent use as a key intermediate in the synthesis of antifungal medications. One notable example is Efinaconazole, a broad-spectrum antifungal drug used to treat topical fungal infections of the skin and nails []. Research around the development of Efinaconazole highlights the utility of 4-Methylenepiperidine hydrochloride as a versatile building block for the creation of novel antifungal agents [].

4-Methylenepiperidine hydrochloride is a chemical compound with the formula C₆H₁₂ClN. It is a derivative of piperidine, characterized by the presence of a methylene group at the 4-position of the piperidine ring. This compound is primarily used in organic synthesis and has applications in pharmaceuticals, particularly as an intermediate in the production of various bioactive compounds.

, including:

  • Wittig Reaction: This reaction involves the formation of alkenes from aldehydes or ketones using phosphonium ylides. In the case of 4-methylenepiperidine, it can be synthesized via a Wittig reaction involving appropriate starting materials .
  • Hydrolysis: The compound can be hydrolyzed to remove acyl groups, yielding 4-methylenepiperidine. This process often involves heating in a solvent and can be conducted under mild conditions .
  • Salt Formation: The hydrochloride form is obtained by reacting 4-methylenepiperidine with hydrochloric acid, which can also be reversed to yield the free base form .

4-Methylenepiperidine hydrochloride exhibits various biological activities, primarily linked to its role as a synthetic intermediate. It has been noted for its potential antifungal properties and is utilized in the synthesis of compounds that exhibit antimicrobial activity . The compound's toxicity profile indicates that it may cause skin irritation and is harmful if ingested, emphasizing the need for careful handling in laboratory settings .

The synthesis of 4-methylenepiperidine hydrochloride can be achieved through several methods:

  • Wittig Reaction Method: This method involves reacting N-methyl-4-piperidone with methyltriphenylphosphonium bromide under basic conditions to form 4-methylenepiperidine .
  • Hydrolysis and Distillation: Starting from 4-methylenepiperidine-1-carboxylic acid ethyl ester, sodium hydroxide is added in ethanol at elevated temperatures to produce the desired compound through hydrolysis followed by distillation .
  • One-Pot Synthesis: A more efficient approach involves carrying out the hydrolysis and subsequent reactions in a single pot, which simplifies the process and enhances yield .

The primary applications of 4-methylenepiperidine hydrochloride include:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceutical agents, particularly antifungal drugs like Efinaconazole .
  • Chemical Research: Utilized in organic chemistry research for exploring new synthetic pathways and developing novel compounds.

Interaction studies involving 4-methylenepiperidine hydrochloride focus on its reactivity with other chemical entities. Its ability to form salts allows for diverse applications in drug formulation and delivery systems. Additionally, studies have indicated potential interactions with biological targets, although specific receptor binding studies remain limited.

Several compounds share structural similarities with 4-methylenepiperidine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
PiperidineSaturated heterocycleBasic structure without substituents
N-MethylpiperidineMethyl-substitutedEnhanced lipophilicity compared to piperidine
1-Methyl-4-piperidoneCarbonyl derivativeContains a carbonyl group enhancing reactivity
4-PiperidoneKetone derivativeExhibits different biological activities

Uniqueness of 4-Methylenepiperidine Hydrochloride

What distinguishes 4-methylenepiperidine hydrochloride from these similar compounds is its methylene substitution at the 4-position, which alters its electronic properties and reactivity profile. This modification enhances its utility as an intermediate in synthesizing complex organic molecules while imparting specific biological activities not observed in its parent compounds.

Synthetic Methodologies and Reaction Pathways

The synthesis of 1-acetyl-4-methylenepiperidine represents a significant advancement in the functionalization of 4-methylenepiperidine hydrochloride [1]. The primary synthetic route involves Wittig olefination of N-acetyl-4-piperidone using methyltriphenylphosphonium bromide in the presence of n-butyllithium in tetrahydrofuran at low temperatures (-78°C) [1]. This methodology achieves yields of approximately 75% under optimized conditions [1].

Alternative synthetic approaches include direct acetylation of 4-methylenepiperidine using acetic anhydride or acetyl chloride under controlled conditions . The reaction proceeds through nucleophilic attack of the piperidine nitrogen on the acetyl carbonyl, followed by elimination of the leaving group. Reaction conditions typically require the presence of a base such as triethylamine to neutralize the generated hydrogen chloride .

Structural Characterization and Properties

1-Acetyl-4-methylenepiperidine (CAS: 308087-58-3) possesses the molecular formula C₈H₁₃NO with a molecular weight of 139.19 g/mol [3]. The compound exhibits characteristic spectroscopic properties including infrared absorption at 1730 cm⁻¹ corresponding to the carbonyl stretch [3]. Nuclear magnetic resonance spectroscopy reveals distinctive signals for the methylene protons at the 4-position and the acetyl methyl group [3].

The compound demonstrates enhanced stability compared to the parent 4-methylenepiperidine hydrochloride due to the electron-withdrawing nature of the acetyl group, which reduces the basicity of the nitrogen center . This modification significantly impacts the compound's reactivity profile and biological interactions .

Chemical Reactivity and Mechanistic Considerations

The acetylated derivative exhibits altered reactivity patterns compared to the parent compound. The electron-withdrawing acetyl group reduces the nucleophilicity of the piperidine nitrogen, affecting its coordination behavior with metal centers and biological targets [4]. This modification enables selective reactions at the methylene position while protecting the nitrogen from unwanted side reactions [4].

Studies have demonstrated that 1-acetyl-4-methylenepiperidine can undergo further functionalization through electrophilic attack at the methylene double bond [4]. The compound serves as a versatile intermediate in the synthesis of complex heterocyclic systems and pharmaceutical intermediates [4].

Substituted Analogs: Structural Modifications and Functional Group Introductions

Protective Group Strategies

The development of Boc-protected derivatives has revolutionized the synthetic accessibility of 4-methylenepiperidine analogs . tert-Butyl 4-methylenepiperidine-1-carboxylate (molecular formula C₁₁H₁₉NO₂) serves as a key intermediate for various complex transformations . The Boc protecting group provides stability under basic conditions while allowing for selective deprotection using acidic conditions .

Synthesis of Boc-protected derivatives typically involves treatment of 4-methylenepiperidine with di-tert-butyl dicarbonate in the presence of sodium hydroxide and tetrahydrofuran, yielding quantitative conversion . The protecting group strategy enables subsequent lithiation reactions and electrophilic substitutions without interference from the nitrogen lone pair .

Halogenated Derivatives and Electronic Modifications

Halogenated derivatives of 4-methylenepiperidine hydrochloride offer unique opportunities for further functionalization and enhanced biological activity [6]. Brominated and fluorinated analogs demonstrate altered electronic properties and reactivity profiles compared to the parent compound [6].

The synthesis of 4-bromomethylene derivatives proceeds through electrophilic bromination of the methylene double bond using N-bromosuccinimide under controlled conditions [6]. These derivatives serve as versatile intermediates for cross-coupling reactions and nucleophilic substitutions [6].

Fluorinated analogs, including 3-fluoro-4-methylenepiperidine derivatives, exhibit enhanced metabolic stability and altered pharmacokinetic properties [6]. The introduction of fluorine substituents significantly impacts the compound's lipophilicity and hydrogen bonding characteristics [6].

Hydroxylated and Oxygenated Derivatives

Hydroxylated derivatives represent an important class of 4-methylenepiperidine analogs with enhanced hydrogen bonding capabilities [6]. 3-Hydroxy-4-methylenepiperidine derivatives demonstrate increased solubility in polar solvents and altered biological activity profiles [6].

The synthesis of hydroxylated analogs typically involves oxidation of alkyl-substituted precursors or direct hydroxylation using osmium tetroxide or other hydroxylating agents [6]. These compounds serve as intermediates for further derivatization and as biologically active compounds in their own right [6].

Alkyl and Aromatic Substituted Variants

Alkyl-substituted derivatives, particularly 3,3-dimethyl-4-methylenepiperidine analogs, provide insights into steric effects on reactivity and biological activity . These compounds demonstrate altered conformational preferences due to increased steric bulk around the piperidine ring .

The synthesis of 3,3-dimethyl derivatives involves alkylation of stabilized enolates derived from the corresponding ketone precursors . Low-temperature lithiation using n-butyllithium followed by alkylation with methyl iodide provides access to these sterically hindered systems .

Aromatic-substituted variants, including benzyl and phenyl derivatives, exhibit enhanced π-π stacking interactions and altered binding characteristics with biological targets [7]. These modifications significantly impact the compound's pharmacological profile and synthetic utility [7].

Complexation Reactions: Formation of Ternary Complexes with Biological Targets

FKBP12-Mediated Ternary Complex Formation

Recent studies have demonstrated the remarkable ability of 4-methylenepiperidine derivatives to participate in ternary complex formation with FK506-binding protein 12 (FKBP12) and various protein targets [8]. Specifically, macrocyclic ligands containing the 4-methylenepiperidine-2-carboxylic acid building block successfully recruit MAPRE1 (microtubule-associated protein RP/EB family member 1) to FKBP12 in a compound-dependent manner [8].

The ternary complex exhibits a 2:2:2 stoichiometry of FKBP12:molecular glue:MAPRE1, demonstrating significant cooperativity with binding affinities enhanced through multiple protein-protein interactions [8]. X-ray crystallographic analysis reveals that the complex formation occurs exclusively through the coiled-coil domain of MAPRE1 rather than the microtubule-binding domain [8].

Cooperativity and Binding Thermodynamics

The formation of ternary complexes involving 4-methylenepiperidine derivatives demonstrates positive cooperativity, where the binding affinity of the ternary complex exceeds that of the corresponding binary interactions [9]. This cooperativity manifests as enhanced stability and prolonged residence times of the protein-small molecule assemblies [9].

Time-resolved fluorescence resonance energy transfer (TR-FRET) proximity assays reveal that the ternary complex formation exhibits dose-dependent behavior with characteristic bell-shaped binding curves [8]. The compound-dependent recruitment demonstrates selectivity for specific protein targets, enabling the development of selective molecular glues [8].

Stereoselective Ternary Complex Formation

Investigation of stereochemical effects in ternary complex formation reveals that the absolute configuration of the 4-methylenepiperidine-2-carboxylic acid building block significantly impacts binding affinity and selectivity [8]. Chiral separation of the racemic building block followed by stereoselective synthesis demonstrates that only one enantiomer exhibits ternary complex-forming activity [8].

The (R)-configured enantiomer of 4-methylenepiperidine-2-carboxylic acid derivatives shows preferential ternary complex formation compared to the (S)-enantiomer [8]. This stereoselectivity provides insights into the precise molecular recognition requirements for effective protein-protein interaction modulation [8].

Cyclodextrin Inclusion Complexes

4-Methylenepiperidine derivatives form stable inclusion complexes with β-cyclodextrin and its methylated derivatives [10]. These complexes typically exhibit 1:2 guest:host stoichiometry, with the piperidine ring and methylene substituent accommodated within the cyclodextrin cavity [10].

Molecular dynamics simulations reveal that the inclusion complexes maintain stable configurations in aqueous solution, with the benzodioxole and piperidine groups embedded within the cyclodextrin cavities [10]. The formation of these complexes significantly enhances the aqueous solubility and bioavailability of 4-methylenepiperidine derivatives [10].

Stereochemical Derivatives: Chiral Resolution and Absolute Configuration Assignment

Kinetic Resolution Methodologies

Kinetic resolution of 2-aryl-4-methylenepiperidine derivatives has been achieved using the chiral base system n-butyllithium and (+)-sparteine [11]. This methodology demonstrates exceptional selectivity factors (s ≈ 16) for the resolution of racemic mixtures [11]. The optimization of reaction conditions involves treatment with 0.8 equivalents of n-butyllithium and 0.9 equivalents of (+)-sparteine in toluene at -78°C [11].

The kinetic resolution process proceeds through selective deprotonation of one enantiomer, followed by trapping with electrophiles such as methyl chloroformate [11]. The recovered starting material exhibits excellent enantiomeric ratios (er 97:3), while the substituted product demonstrates good selectivity (er 73:27) [11].

Chiral Stationary Phase Separations

High-performance liquid chromatography using chiral stationary phases provides an effective method for the resolution of 4-methylenepiperidine derivatives [12]. Cellulose-based chiral columns, including Chiralcel OD and Chiralcel OJ, demonstrate complementary selectivity for different structural variants [12].

The resolution efficiency depends significantly on the polarity of substituents, with electron-withdrawing groups generally improving separation factors [12]. Supercritical fluid chromatography (SFC) using modified cyclodextrin phases offers enhanced resolution and reduced analysis times compared to conventional HPLC methods [13].

Absolute Configuration Determination

The assignment of absolute configuration in 4-methylenepiperidine derivatives employs multiple complementary techniques including X-ray crystallography, nuclear magnetic resonance spectroscopy, and circular dichroism [14]. Mosher ester analysis provides a reliable method for determining the absolute configuration of secondary carbinol centers in functionalized derivatives [14].

Electronic circular dichroism spectroscopy, combined with the modified octant rule, enables the determination of absolute configuration at chiral centers adjacent to carbonyl groups [14]. The sign of the Cotton effect at the n→π* carbonyl transition correlates with the absolute configuration, providing a rapid screening method for stereochemical assignment [14].

Stereochemical Impact on Biological Activity

The absolute configuration of 4-methylenepiperidine derivatives significantly impacts their biological activity and target selectivity [8]. Studies demonstrate that the (R)-configured enantiomers of 4-methylenepiperidine-2-carboxylic acid derivatives exhibit preferential ternary complex formation compared to their (S)-counterparts [8].

Nuclear Overhauser effect (NOE) analysis and two-dimensional nuclear magnetic resonance spectroscopy confirm the relative stereochemistry of disubstituted piperidine derivatives [8]. The spatial arrangement of substituents influences both the conformational preferences and the binding affinity to protein targets [8].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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